molecular formula C14H16Br3N3O B15015913 N'-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Katalognummer: B15015913
Molekulargewicht: 482.01 g/mol
InChI-Schlüssel: MVVHKHGUUBFQNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexylidene group and a tribromophenyl group attached to an acetohydrazide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the reaction of 2,4,6-tribromoaniline with acetohydrazide in the presence of cyclohexanone. The reaction is carried out under reflux conditions, often in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N’-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tribromophenyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N’-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The tribromophenyl group is known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The acetohydrazide moiety may also contribute to its activity by forming hydrogen bonds with target proteins, thereby affecting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of three bromine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity. The cyclohexylidene group also imparts distinct steric and electronic properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H16Br3N3O

Molekulargewicht

482.01 g/mol

IUPAC-Name

N-(cyclohexylideneamino)-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C14H16Br3N3O/c15-9-6-11(16)14(12(17)7-9)18-8-13(21)20-19-10-4-2-1-3-5-10/h6-7,18H,1-5,8H2,(H,20,21)

InChI-Schlüssel

MVVHKHGUUBFQNS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.